molecular formula CH4FNO2S B2759363 N-methylsulfamoyl fluoride CAS No. 32361-47-0

N-methylsulfamoyl fluoride

Cat. No.: B2759363
CAS No.: 32361-47-0
M. Wt: 113.11
InChI Key: WKBFOPPPPFIKOU-UHFFFAOYSA-N
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Description

N-methylsulfamoyl fluoride is an organic compound with the chemical formula CH4FNO2S. It is a derivative of sulfamoyl fluoride, where a methyl group is attached to the nitrogen atom. This compound is known for its reactivity and is used in various chemical processes and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylsulfamoyl fluoride can be synthesized by reacting methylamine with sulfuryl fluoride (SO2F2) or sulfuryl chloride fluoride (SO2ClF). The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. Another method involves the reaction of sulfamoyl chloride with a fluoride ion source such as sodium fluoride (NaF), potassium fluoride (KF), hydrogen fluoride (HF), or antimony trifluoride (SbF3) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methylsulfamoyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.

    Hydrolysis: It can be hydrolyzed to form N-methylsulfamic acid and hydrogen fluoride.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild to moderate conditions, often in the presence of a base to facilitate the substitution process.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reaction with an amine can produce N-methylsulfamoyl amine derivatives, while reaction with an alcohol can yield N-methylsulfamoyl esters.

Scientific Research Applications

N-methylsulfamoyl fluoride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-methylsulfamoyl fluoride involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor by forming stable complexes with the active sites of enzymes, thereby preventing their normal function. This inhibition is often due to the formation of a covalent bond between the fluoride ion and the enzyme, leading to a stable, inactive complex .

Comparison with Similar Compounds

Similar Compounds

    Sulfamoyl fluoride: The parent compound, which lacks the methyl group attached to the nitrogen atom.

    N-ethylsulfamoyl fluoride: Similar structure but with an ethyl group instead of a methyl group.

    Dimethylsulfamoyl fluoride: Contains two methyl groups attached to the nitrogen atom.

Uniqueness

N-methylsulfamoyl fluoride is unique due to its specific reactivity and the presence of the methyl group, which can influence its chemical behavior and interactions with other molecules. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-methylsulfamoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4FNO2S/c1-3-6(2,4)5/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBFOPPPPFIKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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